molecular formula C13H16O2 B1532713 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde CAS No. 883540-98-5

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

Cat. No. B1532713
M. Wt: 204.26 g/mol
InChI Key: BONUTBXJGDBKSM-UHFFFAOYSA-N
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Description

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is a chemical compound with the molecular formula C13H16O2. It is a derivative of 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde can be represented by the SMILES string O=CC1=C2CCCCC2=CC=C1 . The InChI key for this compound is BQWSBOWPLAWXAO-UHFFFAOYSA-N .

Scientific Research Applications

Fluorescent Sensing

A study introduced a new Al³⁺ sensor based on a chromone-derived Schiff-base, highlighting the sensor's stability and high sensitivity towards Al³⁺ in a specific pH range. This sensor's design and functionality could provide insights into the development of similar sensors using related compounds like 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde for metal ion detection (Li-mei Liu & Zheng-yin Yang, 2018).

Synthetic Applications

Various synthetic methodologies have been developed involving compounds with structural similarities, including palladium(0) coupling and electrocyclic ring closure sequences. These methods highlight the potential of 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde as a precursor or intermediate in the synthesis of complex organic molecules (T. L. Gilchrist & R. J. Summersell, 1988).

Catalysis and Synthesis

A report on platinum-catalyzed intramolecular hydroarylation of allenyl arenes for the synthesis of 1,4-dihydronaphthalenes outlines an efficient method that could be applicable to the functionalization or transformation of 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde, offering a pathway to diverse naphthalene derivatives (Juntae Mo & Phil Ho Lee, 2010).

Material Science and Organic Electronics

In the field of materials science, related compounds have been utilized in the development of new organic semiconductors for field-effect transistor applications. These studies demonstrate the potential of naphthalene derivatives in creating new electronic materials, suggesting possible research directions for 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde in the design of organic semiconductors (Kyung-Hwan Kim et al., 2007).

properties

IUPAC Name

4-ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONUTBXJGDBKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2CCCCC2=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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